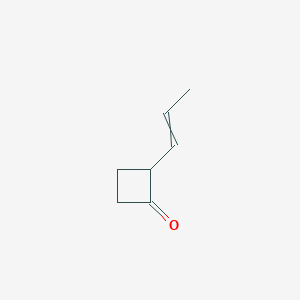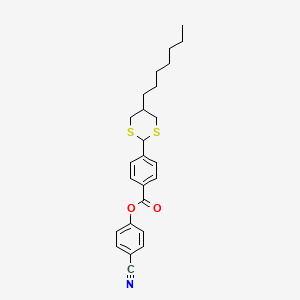
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group, a heptyl chain, and a dithian ring, all connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate typically involves multiple steps, starting with the preparation of the dithian ring. The dithian ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. The heptyl chain is then introduced through alkylation reactions.
The cyanophenyl group is usually prepared separately through nitration and subsequent reduction of a suitable aromatic compound. The final step involves the esterification of the cyanophenyl group with the dithian-heptyl intermediate under appropriate conditions, such as the use of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate undergoes various types of chemical reactions, including:
Oxidation: The dithian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The dithian ring may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The heptyl chain contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate can be compared with other similar compounds, such as:
4-Cyanophenyl 4-(5-methyl-1,3-dithian-2-YL)benzoate: Differing by the length of the alkyl chain, which affects its physical and chemical properties.
4-Cyanophenyl 4-(5-heptyl-1,3-thiadiazol-2-YL)benzoate: Featuring a thiadiazole ring instead of a dithian ring, leading to different reactivity and biological activity.
Properties
CAS No. |
86570-96-9 |
|---|---|
Molecular Formula |
C25H29NO2S2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(5-heptyl-1,3-dithian-2-yl)benzoate |
InChI |
InChI=1S/C25H29NO2S2/c1-2-3-4-5-6-7-20-17-29-25(30-18-20)22-12-10-21(11-13-22)24(27)28-23-14-8-19(16-26)9-15-23/h8-15,20,25H,2-7,17-18H2,1H3 |
InChI Key |
CCGRGYPGPUKFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



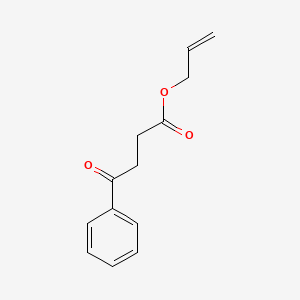
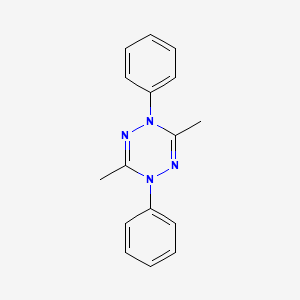
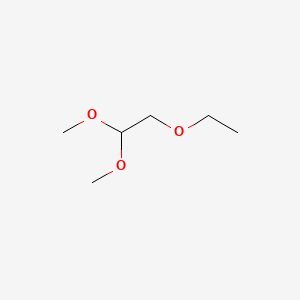
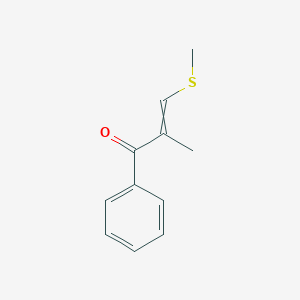
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)
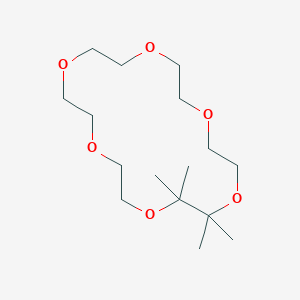
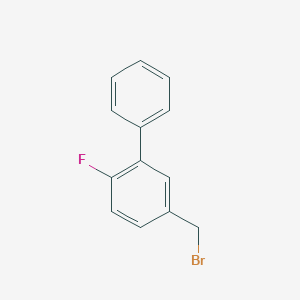
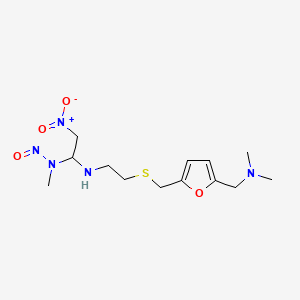
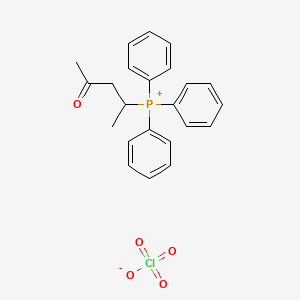
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
